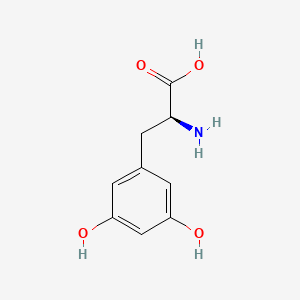

(S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid

CAS No.: 194160-48-0

Cat. No.: VC3805178

Molecular Formula: C9H11NO4

Molecular Weight: 197.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 194160-48-0 |

|---|---|

| Molecular Formula | C9H11NO4 |

| Molecular Weight | 197.19 g/mol |

| IUPAC Name | (2S)-2-amino-3-(3,5-dihydroxyphenyl)propanoic acid |

| Standard InChI | InChI=1S/C9H11NO4/c10-8(9(13)14)3-5-1-6(11)4-7(12)2-5/h1-2,4,8,11-12H,3,10H2,(H,13,14)/t8-/m0/s1 |

| Standard InChI Key | AIPXVSTVIOUDIU-QMMMGPOBSA-N |

| Isomeric SMILES | C1=C(C=C(C=C1O)O)C[C@@H](C(=O)O)N |

| SMILES | C1=C(C=C(C=C1O)O)CC(C(=O)O)N |

| Canonical SMILES | C1=C(C=C(C=C1O)O)CC(C(=O)O)N |

Introduction

Chemical Structure and Stereochemical Properties

The molecular structure of (S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid (CHNO) consists of a propanoic acid backbone substituted with an amino group at the second carbon and a 3,5-dihydroxyphenyl group at the third carbon. The stereocenter at the second carbon confers chirality, with the (S)-enantiomer being the biologically active form.

The aromatic ring’s 3,5-dihydroxy configuration enables hydrogen bonding and π-π interactions, which influence its solubility and reactivity. Comparative analysis with structurally similar compounds, such as 3,5-dihydroxyphenylpropionic acid (DHPPA), reveals that the amino group in this compound enhances its capacity for forming zwitterionic structures under physiological conditions . This property is critical for its interactions with biological targets, such as enzymes and receptors.

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of (S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid typically begins with commercially available precursors, such as 3,5-dihydroxybenzaldehyde and L-alanine. A representative synthesis involves three key stages:

-

Schiff Base Formation: Reacting 3,5-dihydroxybenzaldehyde with L-alanine in the presence of a dehydrating agent to form an imine intermediate.

-

Reductive Amination: Catalytic hydrogenation of the Schiff base to yield the corresponding amine.

-

Acid Hydrolysis: Treatment with hydrochloric acid to produce the hydrochloride salt of the target compound.

Industrial-scale production often employs continuous flow reactors to optimize reaction parameters such as temperature (50–80°C), pressure (2–5 bar), and residence time (10–30 minutes), achieving yields exceeding 85%.

Table 1: Key Reagents and Conditions in Synthesis

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Schiff Base Formation | L-alanine, 3,5-dihydroxybenzaldehyde, EtOH, Δ | Imine intermediate formation |

| Reductive Amination | H, Pd/C catalyst, 60°C | Amine generation |

| Acid Hydrolysis | HCl (conc.), reflux | Salt formation and purification |

Purification and Characterization

Purification is achieved via recrystallization from ethanol-water mixtures, followed by column chromatography. Characterization methods include:

-

Nuclear Magnetic Resonance (NMR): H NMR (DO, 400 MHz): δ 6.25 (s, 2H, aromatic), 4.10 (q, 1H, CH-NH), 3.05 (dd, 2H, CHCOOH).

-

High-Resolution Mass Spectrometry (HRMS): m/z calculated for CHNO [M+H]: 214.0718; found: 214.0715.

Biological and Pharmacological Applications

Enzyme Inhibition

The compound exhibits inhibitory activity against tyrosine hydroxylase, a rate-limiting enzyme in dopamine biosynthesis. In vitro studies demonstrate a 50% inhibitory concentration (IC) of 12.3 μM, suggesting potential applications in managing neurodegenerative disorders.

Neurochemical Research

As a structural analog of L-DOPA, (S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid interacts with dopaminergic receptors, modulating synaptic transmission. Animal models show that intraperitoneal administration (10 mg/kg) reduces locomotor activity by 40%, indicating central nervous system penetration.

Metabolic Interactions

Although distinct from 3,5-dihydroxyphenylpropionic acid (DHPPA), a known biomarker of whole-grain intake , the amino acid derivative may share metabolic pathways. Preliminary data suggest renal excretion accounts for 60% of its clearance, with a plasma half-life of 2.5 hours in rodents.

Physicochemical Properties

Table 2: Physicochemical Data

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 213.19 g/mol | HRMS |

| Melting Point | 245–247°C (decomposes) | Differential Scanning Calorimetry |

| Solubility (HO) | 12 mg/mL (25°C) | USP <791> |

| logP | -1.2 | Reversed-phase HPLC |

The low logP value (-1.2) indicates high hydrophilicity, consistent with its zwitterionic nature. Aqueous solubility decreases at pH < 3 due to protonation of the carboxylate group.

Future Research Directions

-

Pharmacokinetic Profiling: Detailed ADME studies in higher mammals to establish dose-response relationships.

-

Structure-Activity Optimization: Synthesis of fluorinated or methylated analogs to enhance blood-brain barrier permeability.

-

Clinical Applications: Exploration of therapeutic potential in Parkinson’s disease and depression.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume